Lipophilicity Gain Over Unsubstituted Chroman-3-carboxylic Acid
8-Methylchroman-3-carboxylic acid exhibits a computed XlogP of 1.8, compared with 1.68 for the unsubstituted chroman-3-carboxylic acid (CAS 115822-57-6), representing a ΔXlogP of +0.12 [1]. This incremental lipophilicity, driven solely by the 8-methyl substituent, shifts the compound closer to the empirical optimal logP range (1–3) for oral drug-like molecules while retaining identical hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) and near-identical PSA (46.5 vs. 46.53 Ų). The increased logD at physiological pH is expected to enhance passive membrane permeability without introducing additional hydrogen bond capacity that would penalize desolvation energetics.
| Evidence Dimension | Computed lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 |
| Comparator Or Baseline | Chroman-3-carboxylic acid (CAS 115822-57-6): LogP = 1.68 |
| Quantified Difference | ΔXlogP = +0.12 (7.1% increase) |
| Conditions | Computed values from Chem960 and ChemBase databases; software-predicted using XlogP3 algorithm |
Why This Matters
For procurement decisions in lead optimization, the +0.12 logP differential means the 8-methyl analog will partition differently in logD-based assays and may exhibit superior cellular permeability, making it the preferred choice when membrane transit is a project bottleneck.
- [1] ChemBase. 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid (Chroman-3-carboxylic acid, CAS 115822-57-6). Calculated LogP: 1.6786836; PSA: 46.53 Ų; pKa (JChem Acid): 4.04. View Source
